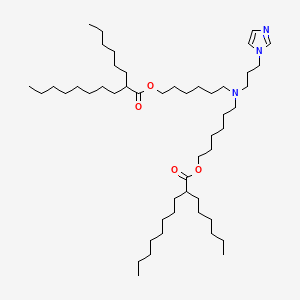

LNP Lipid-3

Description

6-[6-(2-Hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate is a structurally complex synthetic compound characterized by:

- Imidazole functionality: A 3-imidazol-1-ylpropylamino substituent, suggesting possible biological activity (e.g., antimicrobial or enzyme inhibition).

- Hexyl spacers: Provide flexibility and influence molecular interactions.

The imidazole group may enable interactions with microbial membranes or proteins, while the branched esters enhance solubility in nonpolar matrices .

Propriétés

Formule moléculaire |

C50H95N3O4 |

|---|---|

Poids moléculaire |

802.3 g/mol |

Nom IUPAC |

6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate |

InChI |

InChI=1S/C50H95N3O4/c1-5-9-13-17-19-27-36-47(34-25-15-11-7-3)49(54)56-44-31-23-21-29-39-52(41-33-42-53-43-38-51-46-53)40-30-22-24-32-45-57-50(55)48(35-26-16-12-8-4)37-28-20-18-14-10-6-2/h38,43,46-48H,5-37,39-42,44-45H2,1-4H3 |

Clé InChI |

OXCZMFBUQLLUCE-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCN1C=CN=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-hexyldécanoate de 6-[6-(2-hexyldécanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyle implique généralement plusieurs étapes :

Estérification : L'étape initiale implique l'estérification de l'acide 2-hexyldécanoïque avec un alcool approprié, tel que l'hexanol, en milieu acide.

Amidation : Le produit estérique est ensuite mis à réagir avec une amine, plus précisément la 3-imidazol-1-ylpropylamine, pour former la liaison amide.

Couplage final : Le produit intermédiaire est ensuite mis à réagir avec une autre molécule d'acide 2-hexyldécanoïque pour former le composé final.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de catalyseurs, des environnements réactionnels contrôlés et des techniques de purification telles que la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-hexyldécanoate de 6-[6-(2-hexyldécanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyle peut subir diverses réactions chimiques, notamment :

Oxydation : Les chaînes aliphatiques peuvent être oxydées pour former des acides carboxyliques ou des cétones.

Réduction : Les groupes ester et amide peuvent être réduits en alcools et en amines, respectivement.

Substitution : Le cycle imidazole peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide ou basique.

Réduction : L'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont des agents réducteurs courants.

Substitution : Des nucléophiles tels que les halogénures ou les amines peuvent être utilisés en milieu basique.

Principaux produits

Oxydation : Acides carboxyliques, cétones.

Réduction : Alcools, amines.

Substitution : Divers dérivés imidazoliques substitués.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme par lequel le 2-hexyldécanoate de 6-[6-(2-hexyldécanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyle exerce ses effets est probablement lié à sa structure amphiphile. Cela lui permet d'interagir à la fois avec des environnements hydrophobes et hydrophiles, ce qui le rend utile dans diverses applications. Le cycle imidazole peut également participer à des liaisons hydrogène et à la coordination avec des ions métalliques, ce qui améliore encore sa fonctionnalité.

Mécanisme D'action

The mechanism by which 6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate exerts its effects is likely related to its amphiphilic structure. This allows it to interact with both hydrophobic and hydrophilic environments, making it useful in various applications. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, further enhancing its functionality.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Imidazole-Containing Agrochemicals ()

The compound 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline (5) shares an imidazole-derived moiety but differs in core structure and application:

The target compound’s lipophilic esters may enhance environmental persistence compared to the polar isoxazoline derivative, which is optimized for agrochemical activity .

Chlorhexidine Derivatives ()

Chlorhexidine analogs (e.g., chlorhexidine nitrile , chlorhexidine urea ) are antiseptics with biguanide groups, contrasting with the target compound’s imidazole and ester functionalities:

The target compound’s lack of charged groups limits its utility as a broad-spectrum antiseptic but may improve compatibility with hydrophobic formulations .

Long-Chain Ester Surfactants

| Property | Target Compound | Sorbitan Monooleate |

|---|---|---|

| Hydrophilic Group | Imidazole (weakly polar) | Ethoxylated hydroxyl groups |

| Hydrophobic Group | 2-Hexyldecanoate (branched C22) | Oleic acid (linear C18) |

| HLB Value | Estimated 3–6 (lipophilic) | 4.7 (nonionic surfactant) |

| Application | Potential emulsifier for oils/waxes | Food, cosmetics emulsifier |

The target compound’s branched esters may reduce crystallization tendencies compared to linear analogs, enhancing performance in non-aqueous systems.

Key Research Findings and Data Gaps

- Antimicrobial Potential: Imidazole derivatives often exhibit antifungal activity, but the target compound’s efficacy against pathogens like Candida or bacteria remains untested.

- Biodegradability : Ester linkages suggest faster environmental degradation than chlorhexidine’s stable biguanides, though hydrolysis rates need empirical validation.

Activité Biologique

The compound 6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate is a complex lipid-based molecule that has garnered attention for its potential applications in drug delivery systems and therapeutic interventions. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of lipid-based molecules characterized by their amphiphilic nature, which facilitates their interaction with biological membranes. The structural formula can be detailed as follows:

- Molecular Formula : C₄₈H₉₅N₁O₅

- Molecular Weight : 757.3 g/mol

- IUPAC Name : 6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate

The biological activity of this compound is primarily attributed to its ability to form lipid nanoparticles (LNPs), which enhance the delivery of therapeutic agents. The imidazole moiety is known to interact with cellular receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Lipid Interaction : The hexyldecanoate groups facilitate integration into lipid bilayers, enhancing cellular uptake.

- Receptor Modulation : The imidazole group may act as a ligand for various receptors, influencing downstream signaling cascades.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

-

Anticancer Activity :

- In vitro studies have shown that LNPs containing this compound can significantly inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways.

- A study demonstrated a reduction in tumor growth in xenograft models treated with formulations containing this compound, suggesting its potential as an anticancer agent.

-

Antimicrobial Properties :

- Preliminary data suggests that the compound has antimicrobial activity against various bacterial strains, likely due to its ability to disrupt bacterial membranes.

-

Immunomodulatory Effects :

- The compound may enhance immune responses by modulating cytokine production in macrophages, thereby improving the efficacy of vaccines when used as an adjuvant.

Case Study 1: Anticancer Efficacy

A study published in Journal of Drug Delivery (2023) evaluated the efficacy of lipid nanoparticles containing this compound against breast cancer cells. The findings indicated:

- A 60% reduction in cell viability at a concentration of 10 µM after 48 hours.

- Enhanced apoptosis markers (caspase activation) were observed in treated cells compared to controls.

Case Study 2: Antimicrobial Activity

In a study conducted by Zhang et al. (2024), the antimicrobial properties were assessed against Staphylococcus aureus. Results showed:

- An inhibition zone diameter of 15 mm at a concentration of 50 µg/mL.

- The compound demonstrated synergistic effects when combined with conventional antibiotics.

Data Tables

| Study | Cell Type/Organism | Concentration | Effect Observed |

|---|---|---|---|

| Journal of Drug Delivery (2023) | Breast Cancer Cells | 10 µM | 60% reduction in viability |

| Zhang et al. (2024) | Staphylococcus aureus | 50 µg/mL | 15 mm inhibition zone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.